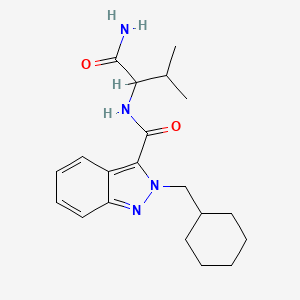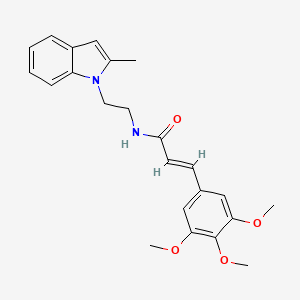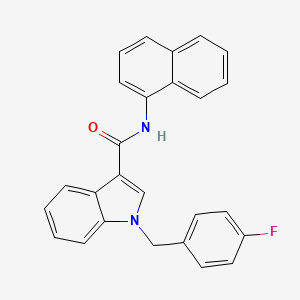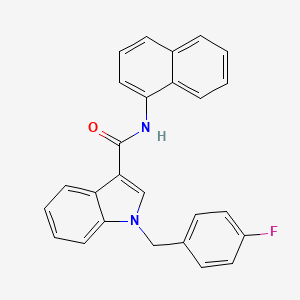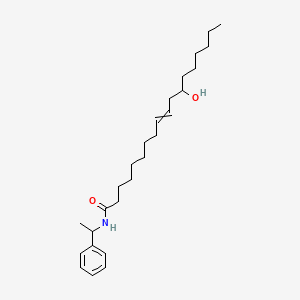
(S)-alpha-Methylbenzyl Ricinoleamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-alpha-Methylbenzyl Ricinoleamide is a fatty acid amide derived from ricinoleic acid and methyl benzylamine . This compound is known for its antiproliferative properties, particularly against various cancer cell lines . It has a molecular formula of C26H43NO2 and a molecular weight of 401.6 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-Methylbenzyl Ricinoleamide typically involves the amidation of ricinoleic acid with methyl benzylamine . This reaction can be carried out under mild conditions, often using a base catalyst to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent such as ethanol or dimethylformamide (DMF), which helps to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is typically purified through crystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
(S)-alpha-Methylbenzyl Ricinoleamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ricinoleic acid moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the ricinoleic acid moiety can be reduced to form saturated fatty acid amides.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated fatty acid amides.
Substitution: Various substituted amides and esters.
科学的研究の応用
(S)-alpha-Methylbenzyl Ricinoleamide has several scientific research applications:
作用機序
The antiproliferative effects of (S)-alpha-Methylbenzyl Ricinoleamide are primarily due to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound targets specific molecular pathways involved in cell proliferation, such as the inhibition of key enzymes and signaling proteins . This leads to the disruption of cellular processes essential for cancer cell survival and growth .
類似化合物との比較
Similar Compounds
Ricinoleamide: Another fatty acid amide derived from ricinoleic acid, but without the methyl benzylamine moiety.
N,N-bis(2-hydroxyethyl)ricinoleamide: A derivative of ricinoleic acid with two hydroxyethyl groups.
Ricinoleic Acid Diethanolamide: A diethanolamide derivative of ricinoleic acid.
Uniqueness
(S)-alpha-Methylbenzyl Ricinoleamide is unique due to its specific structure, which includes a methyl benzylamine moiety. This structural feature contributes to its potent antiproliferative activity, distinguishing it from other ricinoleic acid derivatives .
特性
分子式 |
C26H43NO2 |
|---|---|
分子量 |
401.6 g/mol |
IUPAC名 |
12-hydroxy-N-(1-phenylethyl)octadec-9-enamide |
InChI |
InChI=1S/C26H43NO2/c1-3-4-5-15-20-25(28)21-16-10-8-6-7-9-11-17-22-26(29)27-23(2)24-18-13-12-14-19-24/h10,12-14,16,18-19,23,25,28H,3-9,11,15,17,20-22H2,1-2H3,(H,27,29) |
InChIキー |
SIPLDWKCFLEICO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19R,23S,25S,27E,29E,33S,34S,35R,37S,38S,39S,41R)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765007.png)
![(3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10765010.png)
![(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765016.png)
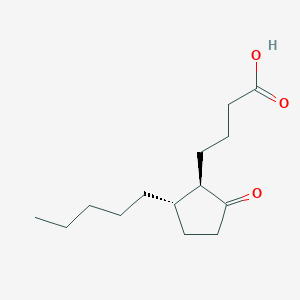
![1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride](/img/structure/B10765030.png)
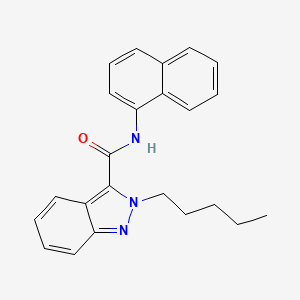
![(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide](/img/structure/B10765044.png)
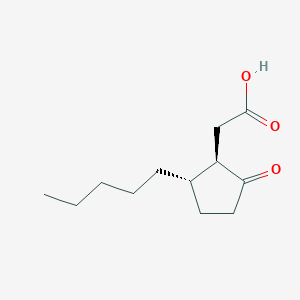
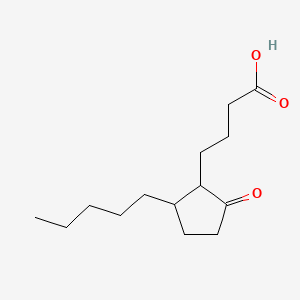
![2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B10765069.png)
